4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family, characterized by its unique structure containing bromine and iodine substituents. This compound is of interest in medicinal chemistry due to its potential applications as a building block for various bioactive molecules. Its synthesis and properties have been explored in recent studies, highlighting its significance in pharmaceutical research.
The compound can be classified under the category of halogenated imidazoles, which are known for their diverse biological activities. The presence of halogen atoms (bromine and iodine) often enhances the reactivity and biological properties of such compounds, making them valuable in drug development. The specific molecular formula for 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole is , with a molecular weight of approximately 285.03 g/mol .
The synthesis of 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole can be achieved through several methods, primarily involving halogenation reactions of imidazole derivatives. One notable approach includes the use of N-bromosuccinimide in the presence of iodine sources under controlled conditions to selectively introduce bromine and iodine into the imidazole ring.
A scalable synthesis method has been reported, allowing for the production of this compound on a larger scale with yields exceeding 90% under optimized conditions . The reaction typically involves:
The molecular structure of 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole features a five-membered ring containing two nitrogen atoms at positions 1 and 3, with methyl groups at positions 2 and 4. The bromine atom is located at position 4, while iodine occupies position 2.
Key structural data includes:
4-bromo-2-iodo-1,5-dimethyl-1H-imidazole can participate in various chemical reactions due to its electrophilic nature. Notable reactions include:
The mechanism of action for compounds like 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole often involves interaction with biological targets such as enzymes or receptors. The halogen substituents can enhance binding affinity due to increased lipophilicity or by forming stronger interactions with target sites.
Research indicates that halogenated imidazoles may exhibit antimicrobial properties, potentially acting by disrupting cellular processes or inhibiting enzyme activity . Detailed studies on specific interactions are required to elucidate precise mechanisms.
4-bromo-2-iodo-1,5-dimethyl-1H-imidazole is typically a solid at room temperature. Its melting point and solubility characteristics may vary based on purity and crystalline form.
Key chemical properties include:
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting microbial infections or cancer treatment pathways. Its utility extends to:
Research continues to explore its potential in drug formulation, particularly in enhancing efficacy through structural modifications that leverage its halogenated nature .
Halogen atoms (Br, I, Cl, F) impart distinctive electronic and steric properties to heterocyclic frameworks like imidazole. The carbon-halogen bond’s polarizability enhances dipole moments (predicted density: 2.34 g/cm³ for 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole [7] [9]) and influences molecular packing in solid-state chemistry. Bromine and iodine, with their large atomic radii, facilitate orthogonal reactivity: bromo groups undergo efficient cross-coupling (e.g., Suzuki, Stille), while iodo groups serve as superior electrophiles in nucleophilic substitutions due to weaker C–I bonds. This differential reactivity enables sequential functionalization—a cornerstone for synthesizing complex pharmaceutical intermediates. The electron-withdrawing effect of halogens also modulates the imidazole ring’s pKa (predicted pKa: 1.71 [9]), affecting hydrogen-bonding capacity and metal-coordination behavior. These properties are exploited in catalysis, where halogenated imidazoles act as ligands for transition metals, leveraging N-donor atoms and halogens for chelation [6].
This compound (CAS 2758006-13-0, MW 300.92 g/mol [3] [4]) exemplifies targeted multihalogenation for drug discovery. Its 1,5-dimethyl group blocks N-alkylation tautomerism, simplifying synthetic control, while bromo and iodo substituents enable site-selective derivatization. In medicinal chemistry, it serves as a precursor to kinase inhibitors and EGFR-targeting hybrids, where imidazole cores enhance binding to ATP pockets via hydrogen bonding [5]. Recent studies highlight its utility in synthesizing imidazole-oxadiazole hybrids with sub-micromolar IC50 values against breast cancer cells (MCF-7) [5]. In materials science, iodine’s polarizability supports charge-transfer complexes in organic electronics, and methyl groups improve solubility for solution-processing. The compound’s stability under diverse conditions (evidenced by supplier storage at +20°C [9]) further enables applications in ionic liquids and N-heterocyclic carbene (NHC) precursors [2] [6].
Current limitations include heavy metal reliance (e.g., Cu-catalyzed halogenation) and poor regioselectivity in polysubstituted imidazoles. Modern strategies aim to address these gaps:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7